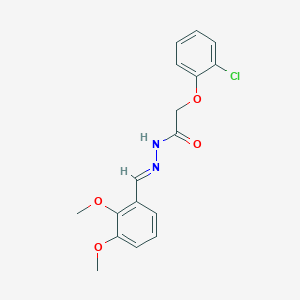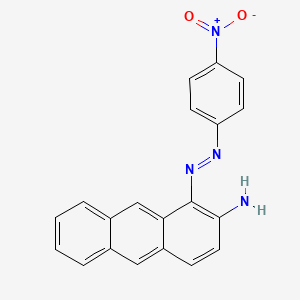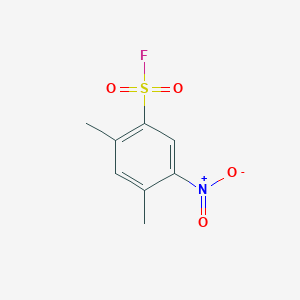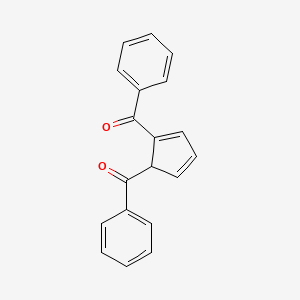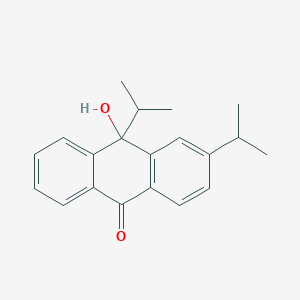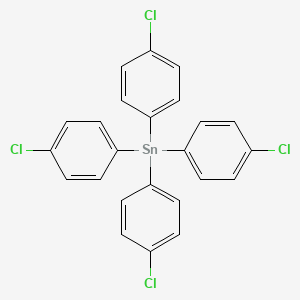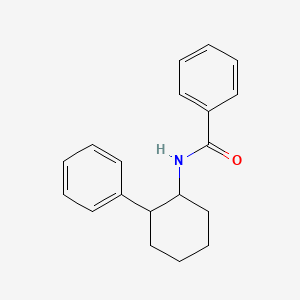
3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide is an organic compound with a complex structure, characterized by the presence of chloro, methoxy, and benzamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-methylaniline to produce 3-chloro-2-methylaniline . This intermediate is then reacted with 4-chloro-2-methylphenyl isocyanate under controlled conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学研究应用
3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Uniqueness
3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
属性
CAS 编号 |
853333-16-1 |
|---|---|
分子式 |
C15H13Cl2NO2 |
分子量 |
310.2 g/mol |
IUPAC 名称 |
3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-7-11(16)4-5-13(9)18-15(19)10-3-6-14(20-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
GNPNQCQWLYLWBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)
